molecular formula C8H16N4 B13526290 n-((1-Ethyl-1h-1,2,3-triazol-4-yl)methyl)propan-2-amine

n-((1-Ethyl-1h-1,2,3-triazol-4-yl)methyl)propan-2-amine

Cat. No.: B13526290
M. Wt: 168.24 g/mol
InChI Key: PSUZUQXAILCNOX-UHFFFAOYSA-N
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Description

N-((1-Ethyl-1H-1,2,3-triazol-4-yl)methyl)propan-2-amine: is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound.

Preparation Methods

The synthesis of N-((1-Ethyl-1H-1,2,3-triazol-4-yl)methyl)propan-2-amine typically involves a multi-step process. One common method is the “click” chemistry approach, which involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This method is favored due to its high efficiency and regioselectivity.

  • Synthetic Routes

      Step 1: Synthesis of the azide precursor.

      Step 2: Reaction of the azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

      Step 3: Functionalization of the triazole ring to introduce the propan-2-amine group.

  • Reaction Conditions

    • The reaction is typically carried out in an aqueous medium at room temperature.
    • Copper(I) sulfate and sodium ascorbate are commonly used as the catalyst system.
  • Industrial Production Methods

    • Industrial production methods may involve continuous flow reactors to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

N-((1-Ethyl-1H-1,2,3-triazol-4-yl)methyl)propan-2-amine undergoes various types of chemical reactions, including:

  • Oxidation

    • The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
    • Major products formed include oxidized derivatives of the triazole ring.
  • Reduction

    • Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
    • The major products are reduced forms of the triazole ring.
  • Substitution

    • The compound can undergo nucleophilic substitution reactions, where the triazole ring is substituted with various nucleophiles.
    • Common reagents include halides and amines.

Scientific Research Applications

N-((1-Ethyl-1H-1,2,3-triazol-4-yl)methyl)propan-2-amine has a wide range of scientific research applications:

  • Chemistry

    • Used as a ligand in coordination chemistry to stabilize metal complexes.
    • Employed in “click” chemistry for the synthesis of various bioactive molecules.
  • Biology

    • Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase-II.
    • Studied for its role in bioconjugation and labeling of biomolecules.
  • Medicine

    • Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and neurodegenerative disorders.
    • Evaluated for its antimicrobial and antiviral properties.
  • Industry

    • Used in the development of new materials with enhanced properties, such as corrosion inhibitors and photostabilizers.
    • Applied in the synthesis of dyes and photographic materials.

Mechanism of Action

The mechanism of action of N-((1-Ethyl-1H-1,2,3-triazol-4-yl)methyl)propan-2-amine involves its interaction with specific molecular targets and pathways:

  • Molecular Targets

    • The compound binds to the active site of enzymes, such as carbonic anhydrase-II, inhibiting their activity.
    • It interacts with metal ions in coordination complexes, stabilizing the metal in a specific oxidation state.
  • Pathways Involved

    • The inhibition of carbonic anhydrase-II affects the regulation of pH and ion balance in biological systems.
    • The stabilization of metal ions in coordination complexes influences catalytic processes in chemical reactions.

Comparison with Similar Compounds

N-((1-Ethyl-1H-1,2,3-triazol-4-yl)methyl)propan-2-amine can be compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds

      Tris(benzyltriazolylmethyl)amine: A similar compound used as a ligand in coordination chemistry and “click” chemistry.

      1-Methyl-1H-1,2,4-triazol-3-amine: Another triazole derivative with applications in pharmaceuticals and agrochemicals.

  • Uniqueness

    • This compound has a unique combination of functional groups that enhance its reactivity and versatility in various applications.
    • Its specific structure allows for selective binding to molecular targets, making it a valuable compound in scientific research.

Properties

Molecular Formula

C8H16N4

Molecular Weight

168.24 g/mol

IUPAC Name

N-[(1-ethyltriazol-4-yl)methyl]propan-2-amine

InChI

InChI=1S/C8H16N4/c1-4-12-6-8(10-11-12)5-9-7(2)3/h6-7,9H,4-5H2,1-3H3

InChI Key

PSUZUQXAILCNOX-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(N=N1)CNC(C)C

Origin of Product

United States

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